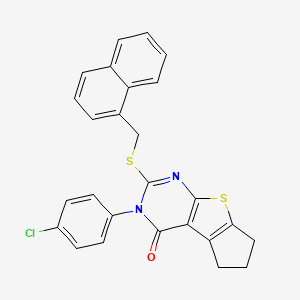
N-(2-Chlorophenyl)-2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-3-carboxaldehyde hydrazone , is a fascinating compound with diverse applications. Its chemical structure consists of an indole ring, a hydrazone functional group, and a chlorophenyl substituent. Let’s explore its synthesis, reactions, and scientific significance.
Méthodes De Préparation
Synthetic Routes::
- Hydrazinolysis of Indole-3-carboxaldehyde:
- The compound can be synthesized by reacting indole-3-carboxaldehyde with hydrazine hydrate. The hydrazine group replaces the aldehyde functionality, resulting in the formation of the hydrazone.
- Reaction:
Indole-3-carboxaldehyde+Hydrazine hydrate→Indole-3-carboxaldehyde hydrazone
- The chlorophenyl substituent is introduced by reacting a phenylhydrazine derivative (e.g., phenylhydrazine hydrochloride) with 2-chlorobenzoyl chloride.
- Reaction:
Phenylhydrazine derivative+2-Chlorobenzoyl chloride→this compound
- While not widely produced industrially, researchers often synthesize this compound in the laboratory for specific applications.
Analyse Des Réactions Chimiques
Reactions::
- Oxidation: Oxoacid derivative.
- Reduction: Hydrazine derivative.
- Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
- The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or influence metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Numéro CAS |
767314-21-6 |
|---|---|
Formule moléculaire |
C17H13ClN4O2 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C17H13ClN4O2/c18-13-6-2-4-8-15(13)21-16(23)17(24)22-20-10-11-9-19-14-7-3-1-5-12(11)14/h1-10,19H,(H,21,23)(H,22,24)/b20-10+ |
Clé InChI |
GATCVZXFVZQSEK-KEBDBYFISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015939.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12015945.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12015951.png)
![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12015996.png)

![1-[(E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12016000.png)
